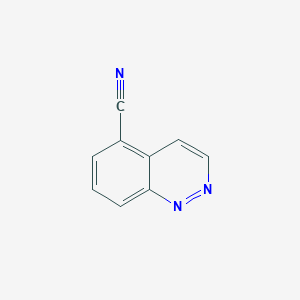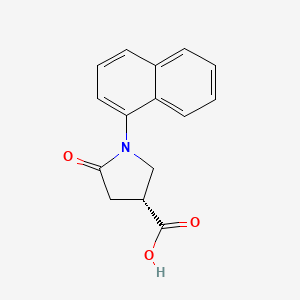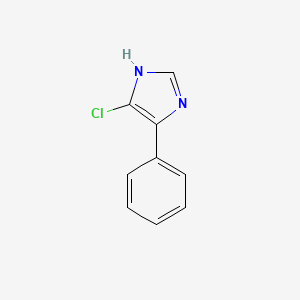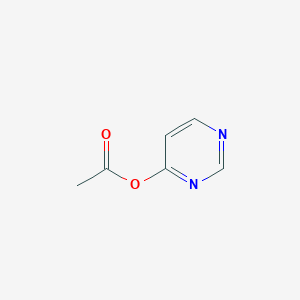
Cinnoline-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnoline-5-carbonitrile is a heterocyclic aromatic organic compound that belongs to the cinnoline family. It is characterized by a cinnoline ring system with a cyano group (-CN) attached at the 5th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cinnoline-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of derivatives of arenediazonium salts. This method typically uses arylhydrazones or arylhydrazines as precursors. The reaction conditions often involve the use of hydrochloric acid and sodium nitrite, which facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is produced using scalable methods that ensure high yield and purity. One such method involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins under controlled microwave irradiation. This method is efficient and environmentally friendly, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Cinnoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The cyano group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions include various cinnoline derivatives with different functional groups, which can be further utilized in medicinal and material science applications .
Wissenschaftliche Forschungsanwendungen
Cinnoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: this compound derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Cinnoline-5-carbonitrile can be compared with other similar compounds such as quinoline, quinoxaline, and quinazoline. These compounds share a similar heterocyclic structure but differ in their functional groups and positions:
Quinoline: Contains a nitrogen atom at the 1-position.
Quinoxaline: Contains nitrogen atoms at the 1- and 4-positions.
Quinazoline: Contains nitrogen atoms at the 1- and 3-positions.
Uniqueness: this compound is unique due to the presence of the cyano group at the 5th position, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of novel bioactive molecules and materials .
Vergleich Mit ähnlichen Verbindungen
- Quinoline
- Quinoxaline
- Quinazoline
Eigenschaften
Molekularformel |
C9H5N3 |
|---|---|
Molekulargewicht |
155.16 g/mol |
IUPAC-Name |
cinnoline-5-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-7-2-1-3-9-8(7)4-5-11-12-9/h1-5H |
InChI-Schlüssel |
RRCBHLYHXMQOQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CN=NC2=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)


![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)




![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
